molecular formula C15H19N3O3 B1595035 Acetamide, N-[3-[[2-(acetyloxy)ethyl](2-cyanoethyl)amino]phenyl]- CAS No. 28505-89-7

Acetamide, N-[3-[[2-(acetyloxy)ethyl](2-cyanoethyl)amino]phenyl]-

Cat. No.: B1595035
CAS No.: 28505-89-7
M. Wt: 289.33 g/mol
InChI Key: LLFYBLBUVUYAQU-UHFFFAOYSA-N
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Description

Acetamide, N-[3-[2-(acetyloxy)ethylamino]phenyl]-, is an organic compound used in various scientific and industrial applications. This compound boasts a unique structure that allows for diverse reactivity and utility in multiple fields such as chemistry, biology, medicine, and industry. Understanding its synthesis, reactions, and applications can provide insights into its value and potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Acetamide, N-[3-[2-(acetyloxy)ethylamino]phenyl]-, typically involves multi-step synthesis. Initially, the starting materials are reacted under specific conditions to form intermediates, which are then further transformed into the final compound. Common reagents include ethyl acetoacetate, phenyl isocyanate, and various catalysts and solvents that facilitate the reactions. Detailed reaction conditions can vary depending on the desired yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve larger scale processes with optimized conditions for maximum efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and high-throughput screening can be utilized to streamline the production process. Regulatory standards ensure that the final product meets the required safety and quality specifications.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[3-[2-(acetyloxy)ethylamino]phenyl]-, undergoes various types of chemical reactions, including:

  • Oxidation: : This can occur under specific conditions using oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: : Reagents like lithium aluminum hydride or sodium borohydride are commonly used.

  • Substitution: : Nucleophilic substitution reactions can occur at the phenyl ring or the cyanoethyl group, depending on the reaction conditions.

Common Reagents and Conditions

  • Oxidation: : Conditions may involve acidic or basic environments, elevated temperatures, and oxidizing agents.

  • Reduction: : Typically carried out in solvents such as ethanol or ether at low temperatures.

  • Substitution: : Often involves polar aprotic solvents like dimethyl sulfoxide or acetonitrile, and catalysts to enhance reaction rates.

Major Products Formed

The reactions yield various derivatives, each with specific properties and potential applications. These products can include hydroxylated, aminated, or acylated derivatives, depending on the reaction pathway.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its functional groups make it versatile for creating diverse chemical libraries for drug discovery and materials science.

Biology and Medicine

In biology and medicine, Acetamide, N-[3-[2-(acetyloxy)ethylamino]phenyl]-, is investigated for its potential therapeutic properties. Studies focus on its interactions with biological targets, such as enzymes and receptors, which could lead to new treatments for diseases.

Industry

Industrial applications include its use as an intermediate in the manufacture of agrochemicals, pharmaceuticals, and specialty chemicals. Its reactivity makes it suitable for creating customized compounds with specific properties.

Mechanism of Action

Molecular Targets and Pathways

The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact mechanism can involve inhibition or activation of enzymatic activity, receptor binding, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • **Acetamide, N-[2-(acetyloxy)ethyl]phenyl]-: Shares structural similarities but differs in the position of functional groups.

  • **Acetamide, N-(2-cyanoethyl)phenyl]-: Also similar but with variations in the cyanoethyl group positioning.

  • **Acetamide, N-phenyl]-: A simpler compound with fewer functional groups.

Uniqueness

Acetamide, N-[3-[2-(acetyloxy)ethylamino]phenyl]-, stands out due to its specific functional groups that confer unique reactivity and application potential. Its versatility makes it valuable across multiple scientific disciplines.

Properties

IUPAC Name

2-[3-acetamido-N-(2-cyanoethyl)anilino]ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-12(19)17-14-5-3-6-15(11-14)18(8-4-7-16)9-10-21-13(2)20/h3,5-6,11H,4,8-10H2,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLFYBLBUVUYAQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)N(CCC#N)CCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0067393
Record name Acetamide, N-[3-[[2-(acetyloxy)ethyl](2-cyanoethyl)amino]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0067393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28505-89-7
Record name N-[3-[[2-(Acetyloxy)ethyl](2-cyanoethyl)amino]phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28505-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-(3-((2-(acetyloxy)ethyl)(2-cyanoethyl)amino)phenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028505897
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N-[3-[[2-(acetyloxy)ethyl](2-cyanoethyl)amino]phenyl]-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetamide, N-[3-[[2-(acetyloxy)ethyl](2-cyanoethyl)amino]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0067393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(3-acetamidophenyl)(2-cyanoethyl)amino]ethyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.583
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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